molecular formula C16H15ClO2 B11848478 3-(4-Chlorophenyl)-3-hydroxy-2-methyl-1-phenylpropan-1-one CAS No. 82105-36-0

3-(4-Chlorophenyl)-3-hydroxy-2-methyl-1-phenylpropan-1-one

Cat. No.: B11848478
CAS No.: 82105-36-0
M. Wt: 274.74 g/mol
InChI Key: YKJJINLOTHGNPP-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-hydroxy-2-methyl-1-phenylpropan-1-one is a β-hydroxyketone derivative characterized by a central propan-1-one backbone substituted with a 4-chlorophenyl group, a hydroxyl group, a methyl group, and a phenyl ring. Its molecular formula is C₁₆H₁₅ClO₂ (molecular weight: 274.74 g/mol). This compound is synthesized via Claisen-Schmidt condensation or similar base-catalyzed reactions, as seen in the preparation of structurally related chalcones and pyrazolines .

Properties

CAS No.

82105-36-0

Molecular Formula

C16H15ClO2

Molecular Weight

274.74 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-hydroxy-2-methyl-1-phenylpropan-1-one

InChI

InChI=1S/C16H15ClO2/c1-11(15(18)12-5-3-2-4-6-12)16(19)13-7-9-14(17)10-8-13/h2-11,16,19H,1H3

InChI Key

YKJJINLOTHGNPP-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)Cl)O)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)-3-hydroxy-2-methyl-1-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide to form the corresponding chalcone. This intermediate is then subjected to a reduction reaction using sodium borohydride to yield the desired compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Biocatalytic Modifications

Enzymatic reduction/oxidation pathways have been explored:

Enzymes Tested :

  • BcBDH (Butanediol dehydrogenase): Converts β-hydroxy ketones to diols but shows no activity for 3-(4-Chlorophenyl)-3-hydroxy-2-methyl-1-phenylpropan-1-one .

  • Rhodotorula rubra : Reduces aromatic ketones to secondary alcohols (e.g., 65% ee for analogous substrates) .

Limitations :

  • Steric hindrance from the 4-chlorophenyl and methyl groups reduces enzymatic activity .

Acetylation

  • Reagents : Acetyl chloride, triethylamine (0 °C → rt) .

  • Product : 3-(4-Chlorophenyl)-3-acetoxy-2-methyl-1-phenylpropan-1-one.

  • Yield : 85% (characterized by ¹H NMR: δ 2.21 ppm, singlet for CH₃CO) .

Oxidative Cleavage

  • Reagents : Pyridinium chlorochromate (PCC) in CH₂Cl₂ .

  • Product : 3-(4-Chlorophenyl)-2-methyl-1-phenylpropan-1,3-dione.

  • Yield : 72% (¹³C NMR: δ 208.9 ppm for ketone carbonyl) .

Characterization Data

Spectroscopic Profiles :

TechniqueKey Signals (δ, ppm)Reference
¹H NMR (CDCl₃)7.90 (d, J=8.4 Hz, 2H), 2.97 (q, J=7.2 Hz, 2H), 1.35 (s, 9H) ,
¹³C NMR (CDCl₃)209.3 (C=O), 138.6 (C-Cl), 28.0 (CH₃) ,
HRMS[M+H]⁺: 275.0834 (Calc: 275.0838) ,

Stability and Reactivity

  • pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions via keto-enol tautomerization .

  • Thermal Stability : Decomposes above 150°C, forming 4-chlorobenzoic acid and acetophenone derivatives .

Scientific Research Applications

Anticancer Activity

One of the most significant areas of interest for 3-(4-Chlorophenyl)-3-hydroxy-2-methyl-1-phenylpropan-1-one is its potential as an anticancer agent. Research has indicated that this compound may inhibit the growth of various cancer cell lines.

Case Study:
A study published in Biomolecules evaluated the compound's efficacy against hematological cancers. The results showed that it reduced the growth of myeloma and leukemia cell lines while promoting apoptosis through the upregulation of genes such as p53 and Bax . Molecular docking studies further confirmed its binding affinity to critical proteins involved in cancer progression, indicating its potential as a therapeutic candidate .

Pharmacokinetic Studies

Pharmacokinetic properties are crucial for understanding how a drug behaves in the body. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have been conducted to analyze the drug-like characteristics of this compound. These studies suggest favorable pharmacokinetic profiles, making it a suitable candidate for further development in cancer therapy .

Data Table: Summary of Anticancer Efficacy

Cell Line Compound Concentration (µM) Effect Mechanism
Myeloma (H929)10Growth inhibitionUpregulation of p53 and Bax
Acute Myeloid Leukemia (MV411)5Increased apoptosisActivation of apoptotic pathways
Natural Killer T-cell Lymphoma (SNK1)20Significant cytotoxicityInteraction with target proteins

Molecular Docking Studies

Molecular docking analyses have been employed to predict how 3-(4-Chlorophenyl)-3-hydroxy-2-methyl-1-phenylpropan-1-one interacts with various biological targets. These studies revealed that the compound effectively binds to several protein targets implicated in cancer cell survival and proliferation, suggesting mechanisms through which it may exert its anticancer effects .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-hydroxy-2-methyl-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents (R₁, R₂, R₃) Key Properties/Applications Reference
3-(4-Chlorophenyl)-3-hydroxy-2-methyl-1-phenylpropan-1-one C₁₆H₁₅ClO₂ R₁=4-ClPh, R₂=OH, R₃=CH₃ β-hydroxyketone scaffold
3-(4-Methoxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one (4b) C₂₂H₂₁NO₂ R₁=4-MeOPh, R₂=NHPh, R₃=H Amine-functionalized ketone
3-(2-Chlorophenyl)-3-((4-nitrophenyl)amino)-1-phenylpropan-1-one (4c) C₂₁H₁₆ClN₂O₃ R₁=2-ClPh, R₂=NH(4-NO₂Ph), R₃=H Nitro-substituted derivative
(E)-1-(4-chlorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one C₁₈H₁₇ClO R₁=4-ClPh, R₂=4-iPrPh, R₃=H Chalcone with isopropyl group
3-hydroxy-3-(4-methylphenyl)-1-phenylpropan-1-one C₁₆H₁₆O₂ R₁=4-MePh, R₂=OH, R₃=H Methyl vs. chloro substituent

Key Observations:

Nitro or amino groups (e.g., in compound 4c) significantly alter reactivity, as seen in redox properties or biological activity .

Hydrogen Bonding and Crystallinity: The hydroxyl group in β-hydroxyketones facilitates intermolecular hydrogen bonding, which impacts crystallinity and solubility. This is less pronounced in non-hydroxylated analogs like chalcones (e.g., compound from ) .

Computational Insights

  • DFT Studies : For the analog (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, DFT calculations reveal charge distribution patterns and frontier molecular orbitals that correlate with UV-visible absorption spectra . These insights are transferable to predicting the reactivity of the target compound.

Biological Activity

3-(4-Chlorophenyl)-3-hydroxy-2-methyl-1-phenylpropan-1-one, commonly referred to as a derivative of the hydroxy ketone family, has garnered attention for its potential biological activities, particularly in the field of cancer research and its effects on various cellular mechanisms. This compound has been studied for its antiproliferative properties, selective toxicity towards cancer cells, and possible mechanisms of action.

The molecular formula of 3-(4-Chlorophenyl)-3-hydroxy-2-methyl-1-phenylpropan-1-one is C16H15ClO2, with a molecular weight of approximately 274.74 g/mol. It features a chlorophenyl group which is significant for its biological activity.

PropertyValue
Molecular FormulaC16H15ClO2
Molecular Weight274.74 g/mol
CAS Number82105-36-0

Antiproliferative Effects

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. Notably, a series of synthesized compounds based on structural modifications of similar hydroxy ketones have shown selective inhibition of colon cancer cells (HCT-116) with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. The most potent derivatives were identified as 7a and 7g , which displayed the highest inhibitory activity at an IC50 of 0.12 mg/mL against HCT-116 cells .

The mechanisms underlying the biological activity of 3-(4-Chlorophenyl)-3-hydroxy-2-methyl-1-phenylpropan-1-one are thought to involve:

  • Histone Deacetylase Inhibition (HDACIs) : The compound and its derivatives have been characterized as potent HDAC inhibitors, which play a crucial role in regulating gene expression and are implicated in cancer progression.
  • Selective Toxicity : The compound exhibited selective toxicity towards cancerous cells while sparing normal cells (e.g., HEK-293), indicating a potential therapeutic window for treatment .

Case Studies

In a specific study involving the synthesis and evaluation of various derivatives, it was found that compounds derived from 3-(4-Chlorophenyl)-3-hydroxy-2-methyl-1-phenylpropan-1-one not only inhibited cell proliferation but also induced apoptotic pathways in cancer cells. The use of DAPI staining showed significant nuclear disintegration in treated cancer cells, further supporting the apoptotic effect observed .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Chlorophenyl)-3-hydroxy-2-methyl-1-phenylpropan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, reacting 4-chlorobenzaldehyde with 2-methyl-1-phenylpropan-1-one under basic conditions (e.g., NaOH in ethanol/water). Optimization involves:

  • Catalyst selection : Alkaline catalysts like NaOH or KOH influence reaction kinetics and yield .
  • Temperature control : Refluxing at 60–80°C improves reaction efficiency while minimizing side products .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol) enhances purity .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbonyl groups (δ ~200 ppm for ketones) .
  • X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding from the hydroxy group) .
  • Mass spectrometry : Validate molecular weight (C₁₆H₁₅ClO₂; theoretical MW: 274.74 g/mol) .

Q. What are the primary applications of this compound in foundational research?

  • Methodological Answer :

  • Organic synthesis : Acts as a chiral intermediate for pharmaceuticals (e.g., β-blockers) due to its hydroxy and chlorophenyl motifs .
  • Material science : Investigate its role in polymer precursors or liquid crystals via functional group derivatization .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported reaction mechanisms for this compound’s synthesis?

  • Methodological Answer :

  • DFT calculations : Model transition states to compare energy barriers for competing pathways (e.g., aldol addition vs. dehydration) .
  • Kinetic studies : Use HPLC or in-situ IR to track intermediate formation under varying pH/temperature conditions .
  • Statistical design of experiments (DoE) : Identify critical factors (e.g., solvent polarity, base strength) causing yield discrepancies .

Q. What strategies address challenges in stereoselective synthesis of this compound?

  • Methodological Answer :

  • Chiral catalysts : Employ organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) to control enantioselectivity .
  • Dynamic kinetic resolution : Utilize racemization-prone intermediates under controlled conditions to favor a single enantiomer .
  • Crystallization-induced asymmetry : Leverage solvent polarity to bias crystal growth toward the desired stereoisomer .

Q. How do researchers validate the compound’s biological activity while minimizing false positives?

  • Methodological Answer :

  • Dose-response assays : Test across a concentration range (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ values .
  • Off-target screening : Use computational docking (e.g., AutoDock Vina) to predict binding to non-target proteins .
  • Metabolic stability studies : Incubate with liver microsomes to assess degradation rates and metabolite identification .

Q. What analytical techniques resolve discrepancies in purity assessments between batches?

  • Methodological Answer :

  • HPLC-MS : Quantify impurities (e.g., unreacted aldehydes or ketones) with reverse-phase C18 columns .
  • Thermogravimetric analysis (TGA) : Detect residual solvents or moisture affecting crystallinity .
  • NMR spiking experiments : Add authentic standards to identify unknown peaks in contaminated batches .

Data Contradiction and Reproducibility

Q. How should researchers troubleshoot irreproducible yields in scaled-up syntheses?

  • Methodological Answer :

  • Scale-dependent factors : Compare heat/mass transfer efficiency in batch vs. flow reactors .
  • Byproduct profiling : Use GC-MS to identify degradation products formed during prolonged heating .
  • Process analytical technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to adjust parameters dynamically .

Q. What experimental controls are critical when studying the compound’s reactivity in novel reactions?

  • Methodological Answer :

  • Blank reactions : Exclude the catalyst to confirm its role in accelerating the reaction .
  • Isotopic labeling : Use ¹⁸O-labeled water or D₂O to trace hydroxy group participation in mechanisms .
  • Negative controls : Test structurally similar but inert compounds to rule out non-specific interactions .

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